Nbd-ceramide
Overview
Description
Synthesis Analysis
The synthesis of Nbd-ceramide and related compounds involves complex organic synthesis techniques. A noteworthy approach is the asymmetric transfer hydrogenation with a bifunctional oxo-tethered ruthenium catalyst in flow for the synthesis of optically active ceramide derivatives (Taichiro Touge et al., 2018). This method highlights the efficiency and scalability of producing ceramide compounds without the need for expensive reagents or intermediate isolation.
Molecular Structure Analysis
The molecular structure of ceramides, including Nbd-ceramides, is characterized by the presence of a sphingosine base linked to a fatty acid via an amide bond. Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry has been employed for the characterization of ceramides, revealing detailed structural information about the fatty acyl chain and the long chain base (LCB) modifications (F. Hsu, 2021).
Chemical Reactions and Properties
Ceramides undergo a variety of chemical reactions that are critical for their biological function. These include the enzymatic conversion of dihydroceramide to ceramide, a process involving the introduction of a 4,5-trans-double bond of sphingosine, which has been demonstrated in vitro (C. Michel et al., 1997).
Physical Properties Analysis
Ceramides, including fluorescently labeled variants like Nbd-ceramide, exhibit distinct physical properties when incorporated into lipid bilayers. These properties include high hydrophobicity, the ability to increase molecular order and rigidity in membranes, and the facilitation of lateral phase separation and domain formation in phospholipid bilayers. The unique physical characteristics of ceramides contribute to their critical roles in cell membrane structure and function (A. Alonso & F. Goñi, 2018).
Chemical Properties Analysis
The chemical properties of ceramides are central to their biological activity. These properties include the ability to participate in signaling pathways, contribute to the formation of lipid rafts, and regulate cell growth and apoptosis. Ceramides' roles in these processes are often mediated through their specific interactions with other lipids and proteins within the cell. The synthesis and degradation of ceramides, facilitated by ceramide synthases and other enzymes, are tightly regulated, reflecting the importance of ceramides' chemical properties in cellular homeostasis and signaling (Michal Levy & A. Futerman, 2010).
Scientific Research Applications
Golgi Apparatus Studies : NBD-ceramide, specifically C6-NBD-ceramide, is a valuable tool for studying the Golgi apparatus in cells. It helps in correlating the metabolism of sphingolipids with their intracellular distribution and translocation in Chinese hamster fibroblasts (Lipsky & Pagano, 1983). It is also used for studying the Golgi apparatus of animal cells and its metabolites, which enables the study of the plasma membrane and Golgi apparatus (Pagano, 1989).
Intracellular Transport Studies : NBD-ceramide serves as a probe for the intracellular transport of newly synthesized sphingolipids in epithelial cells, aiding in understanding their distribution and function (van Meer et al., 1987).
Anti-Chlamydia Drug Development : 1-O-methyl-NBD-ceramide-C16 has shown potential as a lead compound for developing novel anti-Chlamydia drugs, as it effectively inhibits C. trachomatis replication without affecting host cell viability (Banhart et al., 2014).
Ceramide Synthase Activity Analysis : NBD-ceramide is useful for analyzing ceramide synthase activity, which is important for understanding its role in cell regulation and human disease pathology (Tidhar et al., 2015).
Sphingolipid Metabolism Monitoring : A new probe using NBD-ceramide enables monitoring the metabolism of sphingolipids in living cells (Wang et al., 2018).
Cancer Treatment Evaluation : NBD C6-Ceramide can be an efficient delivery system for short-chain C6-Ceramide, potentially enabling in vivo evaluation of new cancer treatments (Chen et al., 2019).
Membrane Order Probing : NBD-ceramide can be used for polarized total internal reflection fluorescence microscopy experiments to probe changes in membrane order due to ceramide incorporation (Ramirez et al., 2013).
Dermatological Applications : NBD-ceramide enhances differentiation and innate immunity in human keratinocytes, improving skin barrier function (Shin et al., 2022).
Enzymatic Activity Determination : It is useful for simultaneous determination of enzymatic activities related to ceramide metabolism in cells (Tada et al., 2010).
Infectious Disease Research : NBD-ceramide has been used to label infected red cell surfaces and intracellular parasite membranes in studies involving Plasmodium falciparum (Haldar et al., 1991).
Neurological Studies : Research suggests that ceramide generation is upstream of NFkappaB activation, cell cycle reentry, and caspase activation in neuronal death pathways (Gill & Windebank, 2001).
Hyperthermia Treatment in Solid Tumors : NBD-ceramide, a cell-permeable analog of ceramide, has potential therapeutic utility in treating solid tumors with hyperthermia (Stover et al., 2008).
Parasitology : NBD-ceramide is used to label the surface membrane of Schistosoma mansoni and follow label distribution within the parasite (Moffat & Kusel, 1992).
Skin Lipid Supplementation : Topical supplementation with NBD-ceramide may help control ceramide deficiency in skin diseases like atopic dermatitis or psoriasis (Novotný et al., 2009).
Ceramidase Assays : C12-NBD-ceramide provides a specific and sensitive assay for alkaline and neutral ceramidases (Tani et al., 1999).
Ceramide Metabolism and Distribution Studies : Fluorescent N-acylsphingosine analogues, including NBD-ceramide, are used for studying ceramide metabolism and intracellular distribution in cultured cells (Pagano & Martin, 1988).
Future Directions
Recent studies suggest that perturbing the physiologic catabolism of sphingomyelin by inhibiting neutral sphingomyelinase reorganizes plasma membrane associated sphingolipids, alters the profile of neuron-generated extracellular vesicles, and promotes neurodegeneration in vitro and in vivo by shifting the balance of pro-survival versus -degenerative extracellular vesicles .
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRBXILQRLFIK-VPZZKNKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334180 | |
Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nbd-ceramide | |
CAS RN |
94885-02-6 | |
Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.